molecular formula C11H13NO3 B12795661 Benzenepropanoic acid, beta-((methylamino)carbonyl)- CAS No. 72365-59-4

Benzenepropanoic acid, beta-((methylamino)carbonyl)-

Cat. No.: B12795661
CAS No.: 72365-59-4
M. Wt: 207.23 g/mol
InChI Key: MYANGMBHBNYNQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, beta-((methylamino)carbonyl)- can be achieved through several methods. One common approach involves the reaction of benzenepropanoic acid with methylamine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, beta-((methylamino)carbonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzenepropanoic acid, beta-((methylamino)carbonyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is utilized in biochemical assays and as a reference standard in analytical techniques.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It is employed in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, beta-((methylamino)carbonyl)- involves its interaction with specific molecular targets. One proposed mechanism is the activation of excitatory glutamate receptors, which can lead to excitotoxicity and neuronal cell death. This effect is dependent on the presence of bicarbonate ions, which form carbamate adducts under physiological conditions . The compound’s interaction with these receptors and the subsequent cellular pathways are areas of active research .

Comparison with Similar Compounds

Benzenepropanoic acid, beta-((methylamino)carbonyl)- can be compared with other similar compounds, such as:

The uniqueness of Benzenepropanoic acid, beta-((methylamino)carbonyl)- lies in its specific structure and the resulting chemical and biological properties, which make it valuable for various research applications.

Properties

CAS No.

72365-59-4

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-(methylamino)-4-oxo-3-phenylbutanoic acid

InChI

InChI=1S/C11H13NO3/c1-12-11(15)9(7-10(13)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,15)(H,13,14)

InChI Key

MYANGMBHBNYNQU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CC(=O)O)C1=CC=CC=C1

Origin of Product

United States

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